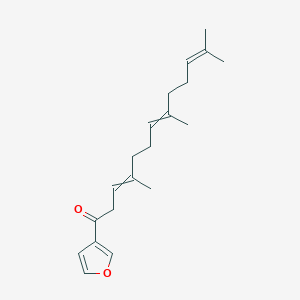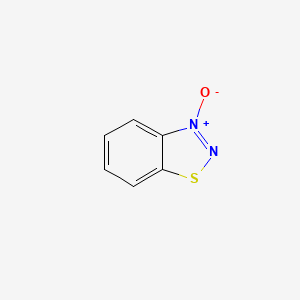
3-Oxo-1,2,3lambda~5~-benzothiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Oxo-1,2,3lambda~5~-benzothiadiazole is a bicyclic aromatic compound composed of a benzene ring fused to a 1,2,3-thiadiazole ring.
Méthodes De Préparation
3-Oxo-1,2,3lambda~5~-benzothiadiazole can be synthesized through several methods. One common method involves the diazotisation reaction of 2-aminothiophenol or its disulfide with sodium nitrite . Another method is the Herz reaction, where anilines are converted to benzothiadiazole by treatment with disulfur dichloride, followed by diazotisation . These methods provide efficient routes to produce the compound with high yields.
Analyse Des Réactions Chimiques
3-Oxo-1,2,3lambda~5~-benzothiadiazole undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound is less nucleophilic than naphthalene, making nitration reactions slow . It is a very weak base, and alkylation reactions typically result in the formation of the 3-amino quaternary salt . Common reagents used in these reactions include sodium nitrite, disulfur dichloride, and various alkylating agents.
Applications De Recherche Scientifique
3-Oxo-1,2,3lambda~5~-benzothiadiazole has numerous applications in scientific research. In chemistry, it is used as a building block for synthesizing more complex molecules . In industry, it is used in the production of various materials and chemicals . The compound’s unique structural properties make it a valuable tool for researchers in these fields.
Mécanisme D'action
The mechanism of action of 3-Oxo-1,2,3lambda~5~-benzothiadiazole involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form complexes with metal ions and other molecules . These interactions can influence various biological processes, making the compound a potential candidate for drug development and other applications.
Comparaison Avec Des Composés Similaires
3-Oxo-1,2,3lambda~5~-benzothiadiazole can be compared with other similar compounds, such as benzothieno[3,2’-f][1,3]oxazepines and 2-oxo-2H-spiro[benzothiophene-3,3’-pyrrolines] . These compounds share similar structural features but differ in their chemical reactivity and applications. The unique properties of this compound, such as its ability to form stable complexes with metal ions, set it apart from these similar compounds.
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structural properties and ability to undergo various chemical reactions make it a valuable tool for researchers in chemistry, biology, and industry. The compound’s mechanism of action and comparison with similar compounds highlight its uniqueness and potential for future applications.
Propriétés
Numéro CAS |
111862-16-9 |
|---|---|
Formule moléculaire |
C6H4N2OS |
Poids moléculaire |
152.18 g/mol |
Nom IUPAC |
3-oxido-1,2,3-benzothiadiazol-3-ium |
InChI |
InChI=1S/C6H4N2OS/c9-8-5-3-1-2-4-6(5)10-7-8/h1-4H |
Clé InChI |
MIAPFQODYCWNGT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)[N+](=NS2)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-(2,3-Dibromo-3-phenylpropanoyl)phenyl]acetic acid](/img/structure/B14325492.png)


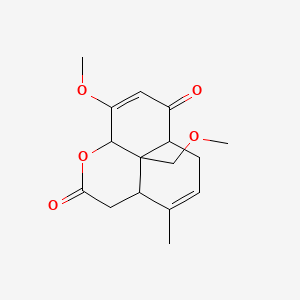

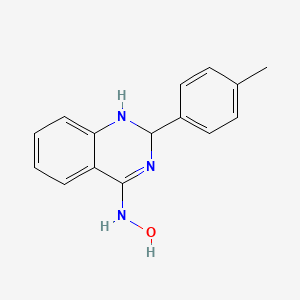
![2-[(4-Methylpent-3-en-1-yl)oxy]benzaldehyde](/img/structure/B14325547.png)
![4-{6-[Methyl(diphenyl)silyl]hexa-1,3,5-triyn-1-yl}morpholine](/img/structure/B14325565.png)
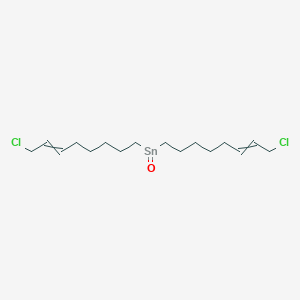
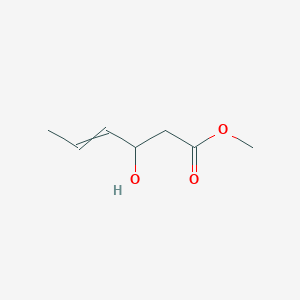
![N-Ethyl-N-methyl-N-[(5-methyl-1H-imidazol-4-yl)methyl]ethanaminium methyl sulfate](/img/structure/B14325581.png)
![{[1-Methyl-2-(methylsulfanyl)-1H-imidazol-5-yl]methylidene}propanedinitrile](/img/structure/B14325582.png)
